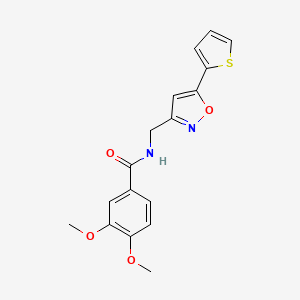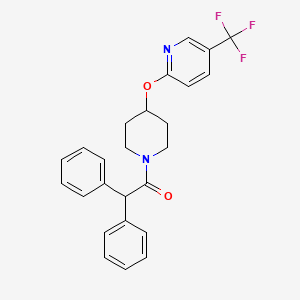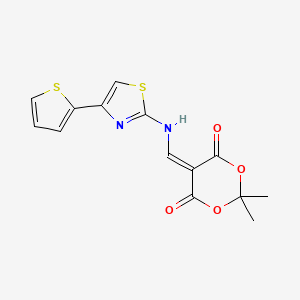![molecular formula C18H16ClN3O4S2 B2495425 N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428380-13-5](/img/structure/B2495425.png)
N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several innovative approaches, including the preparation of tetrahydrothiazolo[5,4-c]pyridine derivatives as factor Xa inhibitors. A noteworthy synthesis involves 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines, indicating the complexity and specificity of synthetic routes for such compounds (Haginoya et al., 2004).
Molecular Structure Analysis
Structural analysis often involves X-ray crystallography and computational methods to elucidate the configuration and conformation of molecules. For compounds in this category, detailed conformational analysis has contributed to understanding the binding modes and interactions within biological targets, exemplified by the study of non-amidine factor Xa inhibitors incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Haginoya et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of such molecules is diverse, involving nucleophilic substitution reactions, cyclization, and interactions with various nucleophiles. For instance, reactions of 5-chloro- and 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines with C-nucleophiles have been studied, highlighting the compound's potential for further functionalization and application in synthesizing more complex molecules (Tanji et al., 1989).
Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Compounds
The compound has been explored in the context of designing and synthesizing novel chemical entities with potential biological activities. For instance, its structural motif has been utilized in the development of inhibitors targeting specific biological pathways, such as factor Xa inhibitors, which are crucial in the coagulation process and might offer therapeutic benefits in conditions requiring anticoagulation. This demonstrates the compound's role in the discovery of new drugs with oral activity against coagulation factors, highlighting its potential in anticoagulant therapy N. Haginoya et al., 2004.
Biological Activity and Mechanism of Action Studies
The compound and its derivatives have been investigated for their biological activities, elucidating their mechanisms of action. Studies have shown that specific derivatives exhibit potent inhibitory activities, which could be leveraged in developing new therapeutics. For example, the analysis of non-amidine factor Xa inhibitors incorporating this structural framework has provided insights into their oral potency and mechanism of action, revealing how such molecules interact with biological targets to exert their effects N. Haginoya et al., 2004.
Structural and Conformational Analysis
Structural and conformational analyses of derivatives containing this compound have contributed to understanding how molecular architecture affects biological activity. Through X-ray crystallography and other analytical techniques, researchers have been able to determine the precise conformation of these molecules and their interactions with biological targets, guiding the design of more effective and selective agents. Such studies underscore the importance of structural analysis in the development of drugs with enhanced efficacy and reduced side effects M. Elliott et al., 1998.
Synthesis Techniques and Methodologies
The compound has also been a focal point in advancing synthesis techniques and methodologies. Research has focused on developing efficient, novel synthetic routes for this and related compounds, employing both conventional and microwave-assisted synthesis techniques. This not only facilitates the production of these compounds but also opens avenues for the synthesis of other complex molecules, enhancing the chemical synthesis field's capabilities Ayman M. S. Youssef et al., 2012.
Propiedades
IUPAC Name |
N-[5-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-11-13(19)3-2-4-16(11)28(24,25)22-7-5-14-15(9-22)27-18(20-14)21-17(23)12-6-8-26-10-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXKZBRCCWRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)
![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)
![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)



![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)